Maduramicin

Anticoccidial resistance Ionophore cross-resistance Eimeria tenella

Facing reduced efficacy from standard ionophore programs? Maduramicin ammonium is a monoglycoside polyether ionophore that retains activity against Eimeria tenella isolates resistant to monensin, narasin, and salinomycin. • K⁺-selective ionophore active against resistant E. tenella field strains • 5 ppm feed inclusion provides superior weight gain vs. monensin at 120 ppm • ELISA-compatible residue monitoring; 5-day withdrawal meets FDA 0.38 ppm tolerance in fat Available as ≥98% purity solid with batch-specific COA. In stock for global dispatch.

Molecular Formula C47H83NO17
Molecular Weight 934.2 g/mol
CAS No. 84878-61-5
Cat. No. B1675897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaduramicin
CAS84878-61-5
Synonymsmaduramicin
maduramycin
Molecular FormulaC47H83NO17
Molecular Weight934.2 g/mol
Structural Identifiers
SMILESCC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)(CC(=O)O)O)C)OC)OC)C)O)C)C)OC7CC(C(C(O7)C)OC)OC)(C)O)C.N
InChIInChI=1S/C47H80O17.H3N/c1-23-18-24(2)45(9,51)61-36(23)31-19-32(58-35-20-30(53-10)40(55-12)28(6)57-35)42(59-31)44(8)15-14-33(60-44)43(7)16-17-46(64-43)21-29(48)25(3)37(62-46)26(4)38-41(56-13)39(54-11)27(5)47(52,63-38)22-34(49)50;/h23-33,35-42,48,51-52H,14-22H2,1-13H3,(H,49,50);1H3/t23-,24+,25+,26+,27-,28-,29-,30-,31+,32-,33+,35+,36-,37-,38-,39-,40-,41-,42+,43-,44-,45-,46+,47+;/m0./s1
InChIKeyWQGJEAMPBSZCIF-HKSLRPGUSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Maduramicin Ammonium (CAS 84878-61-5): Ionophore Anticoccidial Procurement and Research Specifications


Maduramicin ammonium (maduramicin) is a monovalent monoglycoside polyether ionophore antibiotic produced by the actinomycete Actinomadura rubra (formerly Nocardia sp. X-14868) [1]. It is primarily employed as a feed-additive coccidiostat in poultry at a standard inclusion rate of 5 ppm to prevent coccidiosis caused by Eimeria spp. [2][3]. The compound selectively complexes monovalent cations (K⁺, Na⁺, Rb⁺, Li⁺, Cs⁺) over divalent cations, disrupting ion gradients across the coccidial cell membrane . While maduramicin exhibits high potency and a low effective dose, its therapeutic index is narrow, with growth inhibition reported at feed concentrations exceeding 6 mg/kg .

Ionophore cross-resistance profiling in Eimeria challenge models
Antimalarial hypnozoite screening (P. cynomolgi assay)
Analytical residue monitoring method development (ELISA platform)

Why Maduramicin Ammonium Is Not Interchangeable with Other Polyether Ionophores in Coccidiosis Control Programs


Despite belonging to the same polyether ionophore class as monensin, salinomycin, narasin, and lasalocid, maduramicin exhibits distinct ion-selectivity profiles and cross-resistance patterns that preclude simple substitution. Field isolates of Eimeria tenella resistant to the monovalent ionophores monensin, narasin, and salinomycin often remain fully susceptible to maduramicin, a phenomenon attributed to its monovalent monoglycoside structure that engages different molecular targets or binding dynamics compared to standard monovalent polyethers [1]. Additionally, maduramicin demonstrates a higher affinity for K⁺ over Na⁺, a selectivity that differs from other ionophores and influences both its antiparasitic spectrum and its toxicological profile [2]. The narrow safety margin, with growth depression observed at concentrations just above the therapeutic 5 ppm dose, further mandates precise formulation control that cannot be achieved through generic ionophore substitution [3].

Resistance to monensin/narasin/salinomycin may not predict maduramicin susceptibility; cross-resistance pattern may differ.

K⁺-preferring selectivity (vs. Na⁺-preferring ionophores) can alter antiparasitic spectrum and toxicological margin.

Narrow safety window (growth inhibition at feed concentrations above 6 mg/kg) limits generic ionophore substitution without formulation review.

Maduramicin Ammonium: Quantitative Performance Differentiation Against Ionophore Comparators


Superior Efficacy Against Monensin-Resistant Eimeria tenella Field Isolates

In a floor-pen trial with broiler cockerels challenged with E. tenella field isolates that had demonstrated resistance to monensin, narasin, and salinomycin, maduramicin at 5 ppm achieved full control of the infection, whereas the monovalent polyethers monensin, narasin, and salinomycin failed to control the isolates [1]. The study quantified mortality, lesion scores, and oocyst shedding, concluding that maduramicin, a monovalent monoglycoside polyether, and lasalocid, a divalent polyether, were the only ionophores that maintained efficacy against these resistant strains [1].

Resistant E. tenella control
Reported head-to-head
Maduramicin (5 ppm) fully controlled infection; monensin, narasin, salinomycin failed.
Supports evaluation as rotation candidate in resistant isolate research.
Floor-pen trial; Hybro cockerels; 25×10³ oocysts.
Anticoccidial resistance Ionophore cross-resistance Eimeria tenella

Enhanced Weight Gain Performance in Mixed Eimeria Species Infections Versus Monensin

In a controlled in vivo study comparing five anticoccidials against mixed Eimeria species infections (E. tenella, E. maxima, E. necatrix, E. brunetti, E. acervulina) in broiler chickens, birds medicated with maduramicin at 5 ppm achieved significantly higher weight gains than those medicated with monensin at 120 ppm [1]. The study reported that all five drugs demonstrated significant activity against individual Eimeria species, but the performance advantage of maduramicin over monensin in mixed infections was statistically significant (P < 0.05) [1].

Weight gain vs. monensin
Reported comparison
Significantly higher weight gain (P<0.05) at 5 ppm vs. monensin 120 ppm in mixed Eimeria challenge.
Broiler performance endpoint context; supports growth metric comparison in mixed-species models.
In vivo broiler study; mixed Eimeria spp.
Broiler performance Mixed coccidiosis Weight gain

Superior In Vitro Antimalarial Potency Against Plasmodium Hypnozoites and Schizonts

In a high-throughput screen against Plasmodium cynomolgi (a model for P. vivax hypnozoites), maduramicin exhibited an EC₅₀ of 0.0225 μM against hypnozoites with 120% maximal inhibition, and 0.000705 μM against schizonts with 101% maximal inhibition [1]. In direct comparison, narasin showed EC₅₀ values of 0.0646 μM (hypnozoite) and 0.0075 μM (schizont), salinomycin showed 0.112 μM (hypnozoite) and 0.0402 μM (schizont), and lasalocid-A showed 1.05 μM (hypnozoite) and 0.0431 μM (schizont) [1]. Maduramicin was 2.9-fold more potent against hypnozoites than narasin, 5.0-fold more potent than salinomycin, and 46.7-fold more potent than lasalocid-A [1].

Antimalarial potency
Reported comparison
Hypnozoite EC₅₀ 0.0225 μM; schizont EC₅₀ 0.000705 μM. 2.9–46.7× more potent than narasin, salinomycin, lasalocid-A.
Antimalarial screening potency ranking; supports hypnozoite-stage profiling.
P. cynomolgi high-content imaging assay.
Antimalarial screening Plasmodium cynomolgi Hypnozoite

Minimal Cross-Reactivity with Structurally Similar Ionophores Enables Specific Analytical Detection

Polyclonal antibodies raised against maduramicin in rabbits exhibited minimal cross-reactivity with the structurally similar ionophoric coccidiostats monensin, salinomycin, narasin, and lasalocid [1]. This high degree of immunological specificity enabled the development of a quantitative ELISA for maduramicin residue monitoring in poultry tissues with a limit of detection of 0.02 ng/g and a limit of determination of 1.0 ng/g [1]. In contrast, ELISAs for lasalocid and salinomycin showed varying degrees of cross-reactivity with other ionophores, necessitating more complex confirmatory methods [2].

ELISA specificity
Class-level
Minimal cross-reactivity with monensin, salinomycin, narasin, lasalocid. LOD 0.02 ng/g.
Supports specific residue detection in poultry tissue.
Competitive ELISA; rabbit anti-maduramicin antibodies.
ELISA Residue monitoring Analytical specificity

Distinct Potassium-Selective Ion Binding Profile Differentiates Maduramicin from Sodium-Preferring Ionophores

Ion displacement studies and salt complex formation analyses demonstrate that maduramicin exhibits a higher binding affinity for potassium (K⁺) than for sodium (Na⁺) [1]. This contrasts with monensin and salinomycin, which preferentially bind Na⁺ over K⁺, and lasalocid, which binds divalent cations (Ca²⁺, Mg²⁺) in addition to monovalent cations [2]. The K⁺ selectivity of maduramicin alters the ionic dysregulation mechanism within the coccidial parasite, which may partially explain the differential cross-resistance patterns observed in field isolates [3].

Ion selectivity profile
Class-level
Higher affinity for K⁺ than Na⁺; monovalent cation preference over divalent cations.
Ion selectivity mechanism context for cross-resistance studies.
In vitro displacement assays; organic solvent systems.
Ion selectivity Polyether ionophore Cation binding

Maduramicin Ammonium: Defined Application Scenarios Based on Quantitative Evidence


Coccidiosis Control in Broiler Operations with Confirmed Monensin/Narasin/Salinomycin Resistance

Based on the demonstrated efficacy of maduramicin against E. tenella field isolates resistant to monensin, narasin, and salinomycin [1], this compound is specifically indicated for broiler operations experiencing reduced efficacy from standard monovalent ionophore programs. Implementation at the labeled 5 ppm inclusion rate in feed provides effective coccidiosis control while maintaining growth performance [1][2].

High-Performance Broiler Production in Mixed Eimeria Species Endemic Regions

In geographic regions with high endemic pressure from multiple Eimeria species (E. tenella, E. maxima, E. necatrix, E. brunetti, E. acervulina), maduramicin at 5 ppm delivers statistically significant weight gain advantages over monensin at 120 ppm [2]. This performance benefit directly translates to improved feed conversion ratios and economic returns, making maduramicin a strategic choice for producers prioritizing growth metrics.

Antimalarial Drug Discovery Targeting Plasmodium vivax Hypnozoites

The exceptional in vitro potency of maduramicin against P. cynomolgi hypnozoites (EC₅₀ = 0.0225 μM) and schizonts (EC₅₀ = 0.000705 μM) positions this polyether ionophore as a high-value lead scaffold for radical cure antimalarial development [3]. Its 2.9- to 46.7-fold superiority over other ionophores in hypnozoite assays supports prioritization in screening cascades and medicinal chemistry optimization programs aimed at P. vivax relapse prevention [3].

Regulatory Residue Monitoring and Withdrawal Period Compliance

The availability of a highly specific ELISA with minimal cross-reactivity to other ionophores [4] enables accurate, cost-effective monitoring of maduramicin residues in poultry tissues. With a measured liver half-life of 20 hours and a 5-day withdrawal period achieving residual concentrations of 1.6 ng/g in liver and 1.5 ng/g in muscle [4], maduramicin offers predictable depletion kinetics that facilitate compliance with the U.S. FDA tolerance of 0.38 ppm in chicken fat [5].

Application
Selection Property
Validation Focus
Coccidiosis challenge model with resistant Eimeria
Cross-resistance profile
Anticoccidial endpoint in resistant-strain challenge
Mixed Eimeria species infection research model
Weight gain endpoint vs. standard ionophore
Growth performance metrics in mixed-species challenge
P. cynomolgi hypnozoite screening assay
In vitro antimalarial potency (EC₅₀)
Hypnozoite-stage selectivity profiling
Residue depletion and analytical monitoring research
ELISA specificity and sensitivity
Depletion kinetics and tissue residue levels

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